molecular formula C16H15NO B5835047 N-(2-cyclopropylphenyl)benzamide

N-(2-cyclopropylphenyl)benzamide

Cat. No.: B5835047
M. Wt: 237.30 g/mol
InChI Key: TXNFBUNXTAAUQZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropylphenyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted with a 2-cyclopropylphenyl group. The cyclopropyl moiety in the 2-position of the phenyl ring may confer unique steric and electronic properties, influencing reactivity and biological activity compared to other benzamide derivatives.

Properties

IUPAC Name

N-(2-cyclopropylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16(13-6-2-1-3-7-13)17-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNFBUNXTAAUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropylphenyl)benzamide typically involves the condensation of 2-cyclopropylphenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-cyclopropylphenylamine+benzoyl chlorideThis compound+HCl\text{2-cyclopropylphenylamine} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-cyclopropylphenylamine+benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as apoptosis or anti-inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following benzamide derivatives share structural similarities with N-(2-cyclopropylphenyl)benzamide, differing in substituents or functional groups:

Compound Name Chemical Formula Exact Mass (g/mol) Key Features/Applications Reference
N-(4-aminobutyl)-N-(3-aminopropyl)benzamide C₁₄H₂₃N₃O 249.18 Amine-rich structure; potential for drug delivery systems
N-(2-chlorophenyl)-2-hydroxybenzamide C₁₃H₁₀ClNO₂ 255.04 Chlorophenyl and hydroxyl groups; antimicrobial applications
N-(phenylcarbamoyl)benzamide C₁₄H₁₂N₂O₂ 240.09 Carbamoyl substituent; evaluated for cytotoxic activity
N-(1-phenylpropan-2-yl)benzamide C₁₆H₁₇NO 239.13 Branched alkyl chain; chiral center for stereoselective synthesis

Key Observations :

  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., Cl in N-(2-chlorophenyl)-2-hydroxybenzamide) show enhanced antimicrobial properties, while carbamoyl groups (e.g., N-(phenylcarbamoyl)benzamide) correlate with cytotoxicity .
  • Synthetic Utility: Compounds like N-(4-aminobutyl)-N-(3-aminopropyl)benzamide serve as intermediates in peptide-like drug synthesis due to their amine termini .
Pharmacokinetic and Toxicity Profiles
  • ADMET Properties : N-(phenylcarbamoyl)benzamide exhibits moderate intestinal absorption (Caco-2 permeability: 0.75 × 10⁻⁶ cm/s) and low hepatotoxicity risk (prob. = 0.37), a benchmark for evaluating cyclopropyl analogs .
  • Metabolic Stability: Hydroxyl-containing derivatives (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) may undergo glucuronidation, reducing bioavailability compared to non-polar derivatives like this compound .

Q & A

Q. Basic

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm molecular structure by identifying aromatic protons (δ 7.2–8.0 ppm), cyclopropyl protons (δ 0.6–1.5 ppm), and amide NH (δ ~8.5 ppm) .
    • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate functional groups.
  • Crystallography :
    Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 or WinGX generates 3D molecular visualizations .

How can computational methods aid in the design of this compound derivatives with enhanced bioactivity?

Advanced
Integrated computational approaches include:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential maps to predict reactive sites .
  • Molecular Docking : Screens derivatives against target proteins (e.g., kinases) to prioritize candidates with strong binding affinities .
  • QSAR/QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) to biological activity (e.g., IC50_{50} values in anticancer assays) .
    For example, adding a fluorobenzoyl moiety (as in ) enhances metabolic stability and target selectivity .

How to analyze and resolve discrepancies in crystallographic data for benzamide derivatives?

Q. Advanced

  • Data Validation : Use checkCIF (IUCr) to identify outliers in bond distances or thermal parameters.
  • Structure Solution : Charge-flipping algorithms (SUPERFLIP) or dual-space methods (SHELXD) improve phase determination for challenging datasets .
  • Refinement Strategies :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Model disorder using PART instructions in SHELXL.
    • Validate hydrogen bonding with Hirshfeld surface analysis (e.g., CrystalExplorer) .

What strategies are effective in studying the structure-activity relationships (SAR) of benzamide-based compounds?

Q. Advanced

  • Scaffold Modification : Introduce substituents (e.g., halogens, heterocycles) at the 2-cyclopropylphenyl or benzamide positions to assess effects on potency.
  • Biological Assays : Pair in vitro cytotoxicity (e.g., MTT assay) with computational ADMET predictions to filter candidates .
  • Comparative Analysis : Use LD95_{95} values (as in ) to rank derivatives. For instance, N-ethyl groups enhance insecticidal activity, while bulky substituents reduce bioavailability .

What are the key considerations in optimizing reaction conditions for synthesizing benzamide derivatives?

Q. Basic

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of aromatic intermediates.
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)2_2) enable Suzuki-Miyaura cross-coupling for cyclopropane introduction .
  • Workup : Acid-base extraction removes unreacted starting materials; TLC monitors reaction progress.
  • Scale-Up : Maintain low temperatures (<0°C) during exothermic steps to avoid decomposition .

How do intermolecular interactions influence the crystal packing and stability of this compound?

Advanced
Crystal packing is governed by:

  • Hydrogen Bonds : Amide N-H···O=C interactions form dimers or chains, stabilizing the lattice .
  • Van der Waals Forces : Cyclopropyl groups engage in C-H···π interactions with adjacent aromatic rings.
  • π-π Stacking : Benzamide rings align face-to-face (offset ~3.8 Å), contributing to thermal stability. Hirshfeld surface analysis quantifies these interactions, showing >60% contribution from H-bonding and van der Waals contacts .

What are the recommended protocols for ensuring purity and proper characterization of synthesized benzamide derivatives?

Q. Basic

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Analytical Standards :
    • HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%).
    • High-resolution mass spectrometry (HRMS) validates molecular formula .
  • Storage : Store under argon at –20°C to prevent hydrolysis of the amide bond .

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